tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate
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Overview
Description
“tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate” is a chemical compound with the empirical formula C14H25NO4 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and hydrazine hydrate was refluxed in absolute ethanol for 8 hours .
Molecular Structure Analysis
The molecular weight of “this compound” is 272.34 . The InChI code is 1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 272.34 . The compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Mechanism of Action
Target of Action
The compound “tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate” is a piperazine derivative . Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of Action
The exact mode of action would depend on the specific target. For instance, if the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the ethoxy-2-oxoethyl group might influence the compound’s interaction with its target .
Biochemical Pathways
The affected pathways would depend on the specific target and the role of that target in cellular signaling. Piperazine derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. The presence of the tert-butyl and difluoropiperidine groups could impact the compound’s solubility, stability, and permeability, thereby affecting its bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific target and the compound’s mode of action. For instance, if the compound acts as an antagonist at a receptor, it could inhibit the signaling pathway associated with that receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment .
Advantages and Limitations for Lab Experiments
Tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anticonvulsant and analgesic properties. However, one of the limitations of this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate involves several steps starting from the reaction of tert-butyl 4,4-difluoropiperidine-1-carboxylate with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to obtain this compound.
Scientific Research Applications
Tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate has been studied extensively for its potential applications in various scientific research areas. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. Studies have also shown that this compound has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Safety and Hazards
The safety information for “tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280).
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-5-20-11(18)8-10-9-17(7-6-14(10,15)16)12(19)21-13(2,3)4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHBTMMKKWYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCC1(F)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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